molecular formula C6H10O5 B1242805 (R)-2-Hydroxyadipic acid CAS No. 77252-44-9

(R)-2-Hydroxyadipic acid

Cat. No. B1242805
CAS RN: 77252-44-9
M. Wt: 162.14 g/mol
InChI Key: OTTXIFWBPRRYOG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxyadipic acid is an adipic acid derivative having a (2R)-hydroxy substituent. It is a conjugate acid of a (R)-2-hydroxyadipate(2-).

Scientific Research Applications

Biocatalysis in Pharmaceutical and Polymer Industries

(R)-2-Hydroxyadipic acid plays a significant role in biocatalysis, particularly in the production of adipic acid, an important component in pharmaceuticals and synthetic polymers. Dang (2012) demonstrated that the protein engineering of Saccharomyces cerevisiae homoisocitrate dehydrogenase can yield chirally pure (R)-2-hydroxyadipic acid, underlining its utility in generating synthetic precursors for industrially valuable compounds (Dang, 2012).

Metabolic Studies

Lindahl, Lindstedt, and Lindstedt (1967) investigated the metabolism of 2-amino-5-hydroxyadipic acid, a degradation product related to 5-hydroxylysine and 5-hydroxypipecolic acid. This research enhances the understanding of the metabolic pathways involving 2-hydroxyadipic acid and its derivatives in mammalian systems (Lindahl, Lindstedt, & Lindstedt, 1967).

Enzyme Engineering and Metabolic Pathways

Sáez-Jiménez et al. (2022) focused on the engineering of (R)-2-hydroxyglutarate dehydrogenase to improve the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a critical step in metabolic pathways for adipic acid production. The research highlights the significance of pathway engineering in enhancing metabolite production, with implications for the bio-based production of adipic acid (Sáez-Jiménez et al., 2022).

Synthesis and Chemical Properties

A study by Sadiq and Sewald (2013) detailed the synthesis of (R)-pipecolic acid derivatives from (R)-α-aminoadipic acid, demonstrating the chemical versatility and importance of (R)-2-hydroxyadipic acid derivatives in amino acid and peptide chemistry (Sadiq & Sewald, 2013).

Catalysis in Chemical Production

De Vries (2014) explored the role of homogeneous catalysis in producing fine and bulk chemicals, including processes that may involve intermediates like (R)-2-hydroxyadipic acid. This research underscores the relevance of catalysis in streamlining chemical production processes (De Vries, 2014).

properties

CAS RN

77252-44-9

Product Name

(R)-2-Hydroxyadipic acid

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R)-2-hydroxyhexanedioic acid

InChI

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

OTTXIFWBPRRYOG-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)O)CC(=O)O

SMILES

C(CC(C(=O)O)O)CC(=O)O

Canonical SMILES

C(CC(C(=O)O)O)CC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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